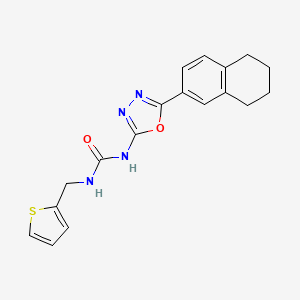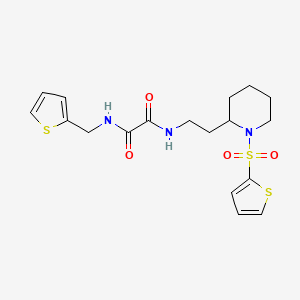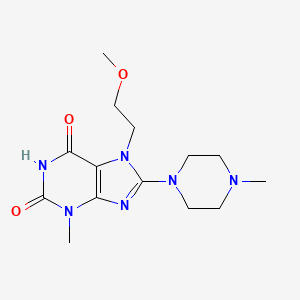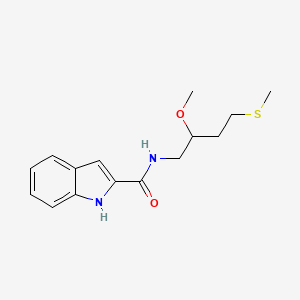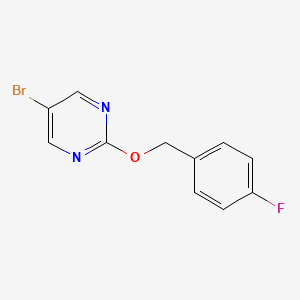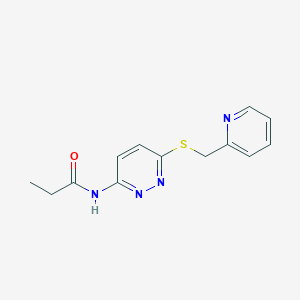
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide involves the reaction of 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine with propionamide in the presence of a base.
Starting Materials
2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine, propionamide, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the pyridine ring., Step 3: Add propionamide to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide.
Mecanismo De Acción
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide works by inhibiting the enzyme N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in the body. This, in turn, leads to better control of blood sugar levels and improved metabolic health.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has significant biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and improved metabolic health. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential in treating other diseases such as cancer and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide in lab experiments is its specificity for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. This allows for targeted inhibition of the enzyme without affecting other signaling pathways in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of other potential targets for this compound, which may have applications in treating other diseases. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
Aplicaciones Científicas De Investigación
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has been extensively studied for its potential in treating various diseases. One of the main applications of this compound is in the treatment of type 2 diabetes. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, the target enzyme of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, is known to regulate insulin signaling in the body. By inhibiting N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can improve insulin sensitivity and glucose tolerance, leading to better control of blood sugar levels.
Propiedades
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-12(18)15-11-6-7-13(17-16-11)19-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYYXUKOFTJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

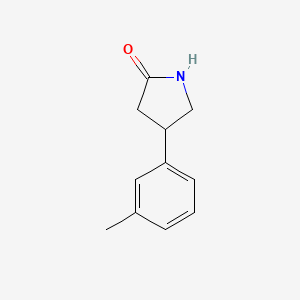
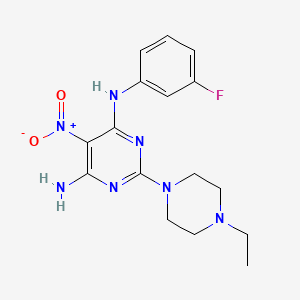
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
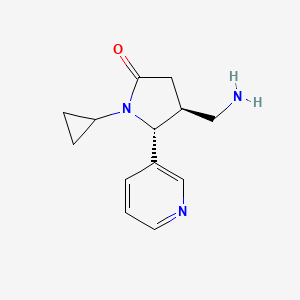
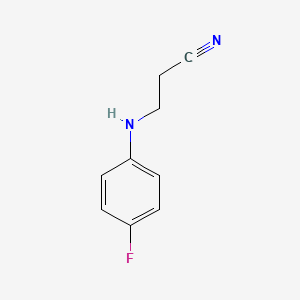
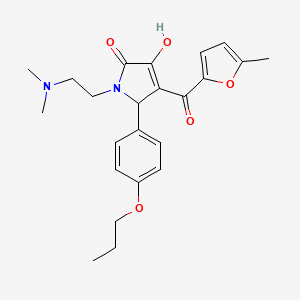
![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
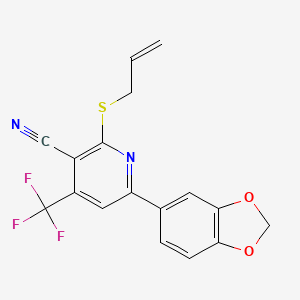
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
